molecular formula C25H26ClNO6 B3061260 Unii-2dht4209JN CAS No. 76812-64-1

Unii-2dht4209JN

Cat. No. B3061260
CAS RN: 76812-64-1
M. Wt: 471.9 g/mol
InChI Key: APHYYUPSGPOIJD-UHFFFAOYSA-N
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Description

The substance identified by UNII “2DHT4209JN” is also known as 6-(TERT-BUTYL)-ACEMETACIN . It has an achiral stereochemistry and its molecular formula is C25H26ClNO6 . The molecular weight of this substance is 471.93 .

Mechanism of Action

Target of Action

Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

Related compounds like tert-butanol have been shown to exhibit antioxidant properties . They act as terminating agents that suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .

Biochemical Pathways

The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds like 2,4-di-tert-butylphenol have been involved in the metabolic processes of certain microorganisms .

Pharmacokinetics

A study on a related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) have been shown to suppress processes that lead to neuroinflammation and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(tert-Butyl)-acemetacin. For instance, the pH value of the reaction system and the disinfectant dosage can potentially influence the chlorination kinetics of related compounds . Additionally, compounds present in the root exudates of continuously cropped plants can affect the germination, seedling growth, and development of certain plants .

properties

IUPAC Name

2-[2-[6-tert-butyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6/c1-14-17(11-23(30)33-13-22(28)29)18-10-21(32-5)19(25(2,3)4)12-20(18)27(14)24(31)15-6-8-16(26)9-7-15/h6-10,12H,11,13H2,1-5H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHYYUPSGPOIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C)OC)CC(=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)-acemetacin

CAS RN

76812-64-1
Record name 6-(tert-Butyl)-acemetacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(TERT-BUTYL)-ACEMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHT4209JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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